molecular formula C20H27N3O3S B2719645 (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905768-94-7

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2719645
CAS No.: 905768-94-7
M. Wt: 389.51
InChI Key: HJSOWEPZXLCQMZ-MRCUWXFGSA-N
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Description

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
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Biological Activity

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring, an imine functional group, and a morpholine moiety, which are known to contribute to its biological activity. The presence of the methoxyphenyl group is also significant for its interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit notable antioxidant properties. For instance, compounds featuring similar structural motifs showed substantial DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid by approximately 1.35-fold . This suggests that the compound may effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Specifically, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicate that compounds with similar structures demonstrate higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study 1: Antioxidant Screening

A study evaluated a series of thiazole derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid. The structure–activity relationship analysis suggested that the presence of specific functional groups, such as methoxy and morpholine, enhances antioxidant capacity.

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A85%1.35 times higher
Compound B70%Comparable
Compound C60%Lower

Study 2: Anticancer Efficacy

In another investigation, this compound was tested against glioblastoma U-87 cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM after 72 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
U-8745Induction of apoptosis
MDA-MB-23170Cell cycle arrest

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging : The imine and thiazole functionalities are believed to facilitate electron donation, thereby neutralizing free radicals.
  • Cell Cycle Modulation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Target Interaction : Potential interactions with mitochondrial enzymes involved in metabolic pathways could also play a role in its anticancer effects .

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOWEPZXLCQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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